![molecular formula C15H13Cl2NO4S B2388613 N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide CAS No. 339108-04-2](/img/structure/B2388613.png)
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is one of the most commonly prescribed drugs for the treatment of arthritis and other inflammatory conditions.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting the activity of COX enzymes, Diclofenac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for inflammation. Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. In addition, Diclofenac has been shown to have analgesic effects, reducing pain in patients with inflammatory conditions.
実験室実験の利点と制限
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, Diclofenac has some limitations for lab experiments. It has a short half-life and may require frequent dosing. In addition, Diclofenac may have off-target effects that could interfere with experimental results.
将来の方向性
For the study of Diclofenac include the development of new formulations, the study of Diclofenac in combination with other drugs, and the study of Diclofenac in animal models of neurodegenerative diseases.
合成法
Diclofenac is synthesized by reacting 2,4-dichlorophenylacetonitrile with 4-methoxyphenylsulfonyl chloride in the presence of sodium hydroxide. The resulting product is then hydrolyzed to form Diclofenac. This synthesis method is widely used in the pharmaceutical industry for the production of Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of arthritis, osteoarthritis, and other inflammatory conditions. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-11-3-5-12(6-4-11)23(20,21)9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHFZHQQZDAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


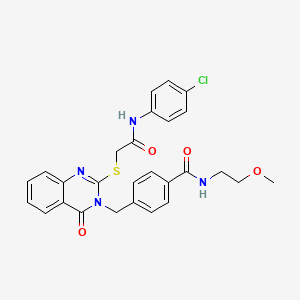
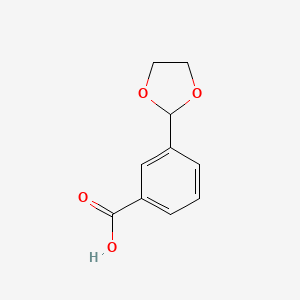
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)

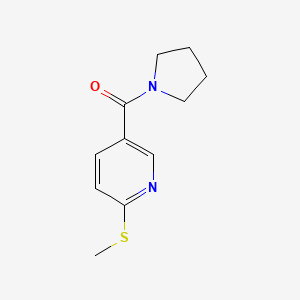

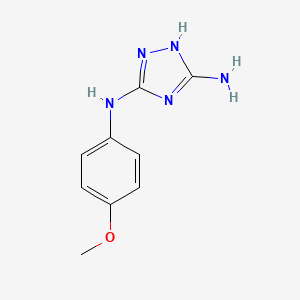
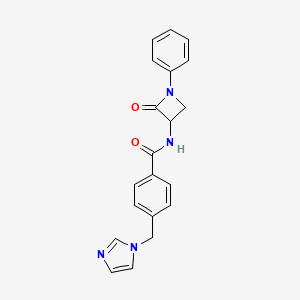
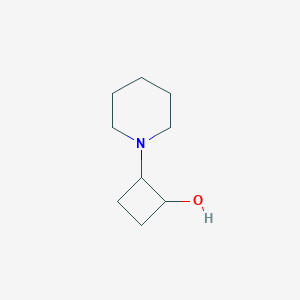

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)
